2-Tridecanoylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyridine derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of 2,6-diphenylpyridine derivatives is described, which involves the use of palladium-catalyzed cross-coupling reactions . Another paper discusses the synthesis of 2,3,6-triaminopyridines, which are synthesized to identify more potent anticonvulsant analogs . Additionally, the synthesis of 2-methylpyridines through a [3 + 2 + 1] annulation process using aryl methyl ketoxime acetates and triethylamine is reported . These methods could potentially be adapted for the synthesis of 2-tridecanoylpyridine by modifying the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their properties and reactivity. The crystal structures of several platinum(II) complexes derived from 2,6-diphenylpyridine are determined, providing insights into the π-π interactions and molecular orientations . Similarly, the structures of tris(2,2'-bipyridine)cobalt(II) and cobalt(I) complexes are analyzed to understand the metal-ligand bonding and electron-transfer reactivity . These studies highlight the importance of molecular structure in determining the chemical behavior of pyridine derivatives.

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives is diverse. For example, the oxidation of 2,6-dihydroxypyridine by a specific oxidase enzyme is studied, leading to the formation of 2,3,6-trihydroxypyridine . This type of oxidation reaction could be relevant to understanding the reactivity of the tridecanoyl group in 2-tridecanoylpyridine. Additionally, the electron-transfer properties of cobalt-bipyridine complexes are discussed, which could be analogous to redox reactions involving 2-tridecanoylpyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structures. The synthesis of conjugatively bridged bis- and tris-5-(2,2'-bipyridines) is reported, which are designed as metal ion-binding modules for supramolecular nanoengineering . These properties, such as metal ion binding, could be similar in other pyridine derivatives, including 2-tridecanoylpyridine. The synthesis and characterization of bifunctional polymers carrying tris(bipyridyl)ruthenium(II) and triphenylamine units also provide insights into the solubility, thermal stability, and charge transport properties of pyridine-containing polymers .

科学的研究の応用

Applications in Organometallic Catalysis

2-Tridecanoylpyridine and related compounds have been explored in the field of organometallic catalysis. Specifically, coordination compounds with tridentate oligopyridine ligands, such as 2,2′:6′,2′′‐terpyridine (tpy), have shown potential in catalyzing a range of reactions. These include biochemical and organic transformations, as well as polymerization reactions. The research highlights the versatility of such compounds in various catalytic applications (Winter, Newkome, & Schubert, 2011).

Photophysical and Photochemical Properties

Another area of interest is the photophysical and photochemical properties of terpyridine-based compounds. These properties are important for applications in materials science, such as in the development of photovoltaic devices. The research in this area is significant for understanding how these compounds can be utilized in energy conversion and other opto-electronic applications (Wild et al., 2011).

Luminescence in Bioanalysis

Compounds related to 2-Tridecanoylpyridine, such as tris(2,2'-bipyridyl)ruthenium(III), have been explored for their electrochemiluminescence (ECL) properties. This is particularly relevant in the field of bioanalysis, where these compounds are used as chemiluminescent reagents for the quantification of various analytes in flowing streams. Such applications demonstrate the potential of these compounds in analytical chemistry and diagnostics (Lee & Nieman, 1995).

特性

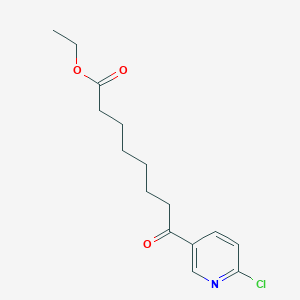

IUPAC Name |

1-pyridin-2-yltridecan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO/c1-2-3-4-5-6-7-8-9-10-11-15-18(20)17-14-12-13-16-19-17/h12-14,16H,2-11,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULLBZVBTURUNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641986 |

Source

|

| Record name | 1-(Pyridin-2-yl)tridecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

242458-31-7 |

Source

|

| Record name | 1-(Pyridin-2-yl)tridecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

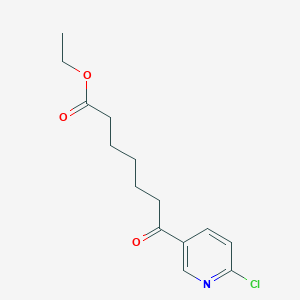

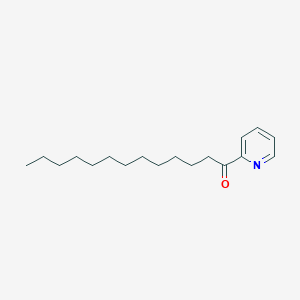

![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)